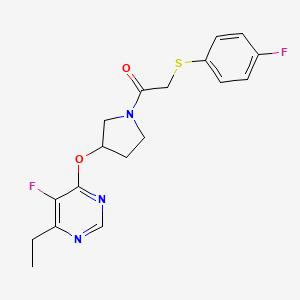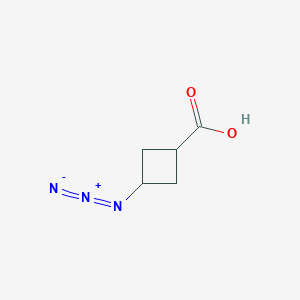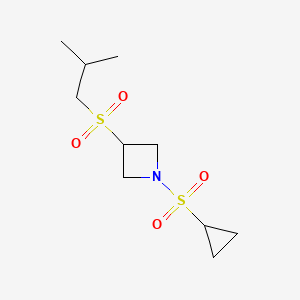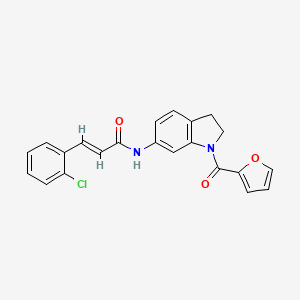![molecular formula C20H17F3N2O2S2 B2708163 5-Methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine CAS No. 339276-05-0](/img/structure/B2708163.png)
5-Methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrimidine derivative with the molecular formula C20H17F3N2O2S2 and a molecular weight of 438.48 . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 438.48 . Other physical and chemical properties such as boiling point or solubility are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Antiviral and Antiretroviral Activity
Research on pyrimidine derivatives, such as the study by Hocková et al. (2003), demonstrates the potential of these compounds in antiviral and antiretroviral therapies. Specifically, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture, indicating their potential as antiretroviral agents (Hocková et al., 2003).
Antimicrobial and Anticancer Properties
Pyrimidine derivatives have been synthesized for various biological activities, including antimicrobial, anticancer, antidepressive, and anti-inflammatory effects. For instance, Bassyouni and Fathalla (2013) synthesized new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives with significant yields, suggesting the versatility of pyrimidine derivatives in medicinal chemistry (Bassyouni & Fathalla, 2013).
Liquid Crystal Properties
Pyrimidine derivatives have also been explored for their liquid crystal properties, which could have applications in display technology. Mikhaleva (2003) synthesized and examined liquid crystal properties of certain pyrimidinecarboxylates, indicating the potential use of pyrimidine derivatives in materials science (Mikhaleva, 2003).
Corrosion Inhibition
In the field of materials science, pyrimidine-2-thione derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is crucial for extending the life of metal structures and reducing maintenance costs (Soltani et al., 2015).
Synthesis and Structural Insights
Studies on the synthesis and structural characterization of pyrimidine derivatives contribute to the understanding of their chemical properties and potential applications. For example, Alzoman et al. (2015) performed spectroscopic investigation and molecular docking studies on pyrimidine-5-carbonitrile derivatives, suggesting their potential as chemotherapeutic agents (Alzoman et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2S2/c1-26-15-6-8-16(9-7-15)29-18-17(27-2)11-24-19(25-18)28-12-13-4-3-5-14(10-13)20(21,22)23/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSNEVZIGFLOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC(=NC=C2OC)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl N-[[3-(prop-2-enoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2708081.png)
![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2708082.png)


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide](/img/structure/B2708085.png)

![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2708093.png)
![N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2708094.png)
![6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2708095.png)



![Methyl 2-amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2708101.png)
![7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride](/img/structure/B2708102.png)
